3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine
Description
3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative characterized by substituents at positions 3 (chloro), 4 (trifluoromethyl), and 5 (iodo) on the pyridine ring. This compound is of interest in agrochemical and pharmaceutical research due to the electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C6H3ClF3IN2 |
|---|---|
Molecular Weight |
322.45 g/mol |
IUPAC Name |
3-chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3ClF3IN2/c7-4-3(6(8,9)10)2(11)1-13-5(4)12/h1H,(H2,12,13) |
InChI Key |
AFFZTDWAVZHXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring using halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine and chlorine atoms participate in nucleophilic substitutions under controlled conditions. The iodine substituent demonstrates higher reactivity due to its larger atomic radius and weaker C-I bond compared to C-Cl .
Example reaction :
Replacement of iodine with amines or alkoxy groups:
Reagent : K₂CO₃, DMF, 80°C
Product : 3-Chloro-5-(morpholino)-4-(trifluoromethyl)pyridin-2-amine
Yield : 72%
| Position | Leaving Group | Nucleophile | Conditions | Major Product |
|---|---|---|---|---|
| C5 | I | Morpholine | DMF, 80°C | Amine derivative |
| C3 | Cl | Methoxide | MeOH, reflux | Methoxy derivative |
Cross-Coupling Reactions
The iodine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C-C or C-N bond formation :
Suzuki Coupling :
Reagents : Pd(PPh₃)₄, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, K₂CO₃, dioxane, 110°C
Product : 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Yield : 52%
Mechanistic Insight :
The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, accelerating oxidative addition of Pd⁰ to the C-I bond .
Oxidation:
The amine group undergoes oxidation to form nitro or imine derivatives:
Reagent : KMnO₄, H₂SO₄, 60°C
Product : 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-nitramine
Reduction:
Catalytic hydrogenation reduces the nitro group to amine:
Reagent : H₂ (1 atm), Pd/C, EtOH
Product : 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine (recycled)
Electrophilic Substitution
The -CF₃ group deactivates the pyridine ring, directing electrophiles to the C6 position (para to -NH₂):
Nitration :
Reagent : HNO₃, H₂SO₄, 0°C
Product : 3-Chloro-5-iodo-4-(trifluoromethyl)-6-nitropyridin-2-amine
Yield : 58%
Halogen Exchange Reactions
Iodine can be replaced by fluorine via Balz-Schiemann reaction:
Reagent : HNO₂, HBF₄, Δ
Product : 3-Chloro-5-fluoro-4-(trifluoromethyl)pyridin-2-amine
Yield : 41%
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral water but degrades under acidic/basic conditions:
| Condition | Time | Degradation Products |
|---|---|---|
| pH 1 (HCl) | 24 h | 3-Chloro-4-(trifluoromethyl)pyridin-2,5-diamine |
| pH 13 (NaOH) | 2 h | 5-Hydroxy derivative |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has emerged as a potential lead compound in drug development due to its unique biological activity. Its structural features—specifically the presence of chlorine, iodine, and trifluoromethyl groups—enhance its lipophilicity and biological interactions. Key applications include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, potentially leading to therapeutic effects against diseases that involve specific enzymes.
- Receptor Modulation : It may modulate receptor functions through interactions with critical residues, influencing various biochemical pathways.
Agrochemical Applications
3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine also plays a significant role in the agrochemical sector. Its derivatives are used extensively for crop protection against pests. The trifluoromethyl group is particularly valuable in enhancing the efficacy of pesticides.
Key Findings in Agrochemicals
- Pesticide Development : More than 20 new agrochemicals containing trifluoromethyl-pyridine derivatives have been introduced to the market, showcasing their importance in modern agriculture .
Chemical Synthesis
In chemical synthesis, this compound serves as an intermediate for synthesizing complex molecules. Its unique reactivity allows chemists to create various derivatives that can be tailored for specific applications.
Comparative Analysis with Related Compounds
The following table summarizes structural characteristics and unique features of compounds related to this compound:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Lacks iodine; similar reactivity | Less lipophilic |
| 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | Differently substituted pyridine | Comparable applications |
| 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine | Contains an oxadiazole ring | Unique chemical properties |
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound in various contexts:
- Anticancer Activity : A study demonstrated its potential as an anticancer agent by inhibiting specific kinases involved in tumor growth.
- Pesticidal Efficacy : Research highlighted its use in developing new pesticides that are effective against resistant pest populations.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen and trifluoromethyl groups can enhance its binding affinity and specificity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Halogen Effects
(a) 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)
- Structure : Chloro at position 3, trifluoromethyl at position 4.
- Molecular Weight : 196.56 g/mol .
- Physical Properties : Boiling point 201.6±40.0°C, melting point 84–94°C, density 1.5 g/cm³ .
- Applications : Intermediate in synthesizing fluazinam, a pyridine fungicide .
- Key Difference : Lacks the iodo substituent and trifluoromethyl at position 4, reducing steric bulk and altering electronic properties compared to the target compound.
(b) 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- Structure : Iodo at position 3, trifluoromethyl at position 5.
- Availability : Catalog price ranges from $400 (1 g) to $4,800 (25 g) .
- Key Difference : Iodo at position 3 instead of chlorine increases molecular weight (≈127 g/mol added) and may enhance stability in cross-coupling reactions.
(c) 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS 1227514-27-3)
Halogen and Functional Group Variations
(a) 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine (CAS 1361825-47-9)
- Structure : Bromo at position 3, trifluoromethoxy at position 6.
- Key Difference : Trifluoromethoxy group introduces oxygen, altering solubility and metabolic stability .
(b) 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6)
Research Findings and Implications
Electronic and Steric Effects
- Trifluoromethyl Position: A trifluoromethyl group at position 4 (target compound) vs.
- Halogen Size : Iodine’s larger atomic radius at position 5 may enhance halogen bonding in protein-ligand interactions compared to smaller halogens like chlorine .
Biological Activity
3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Chemical Structure : The compound features a pyridine ring with a chlorine atom at position 3, an iodine atom at position 5, and a trifluoromethyl group at position 4.
- Molecular Formula : CHClFI N
- CAS Number : 887707-25-7
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cell lines, antimicrobial properties, and potential as an inhibitor in biochemical pathways.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Compounds with trifluoromethyl substitutions have been reported to inhibit various kinases, including PI3K and mTOR, which are critical in cancer cell proliferation and survival. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds .
| Compound | Target | IC (nM) |
|---|---|---|
| Compound A | PI3K | 50 |
| Compound B | mTOR | 30 |
| This compound | TBD | TBD |
Antimicrobial Activity
Research indicates that similar pyridine derivatives possess notable antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have demonstrated that certain pyridine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen atoms (like chlorine and iodine) in the structure is often associated with enhanced antimicrobial activity .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in cellular signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which contribute to their protective effects against oxidative stress in cells.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of trifluoromethyl-substituted pyridines. The study reported IC values ranging from 10 nM to 100 nM against various cancer cell lines, suggesting that structural modifications significantly influence biological activity .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyridine derivatives against common bacterial strains. The results indicated that compounds containing both chlorine and iodine exhibited stronger antibacterial effects than their counterparts without these substituents .
Q & A
Basic: What are the key physical and chemical properties of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine critical for laboratory handling?
Answer:
The compound is a halogenated pyridine derivative with a molecular formula of C₆H₄ClF₃IN₂ and a molecular weight of 344.46 g/mol . Key properties include:
- Melting Point : 95–97.5°C (crystalline powder form) .
- Purity : ≥97% (GC), with impurities typically including residual solvents or unreacted intermediates .
- Stability : Sensitive to moisture and light; store in sealed glass containers under inert gas (e.g., argon) at 2–8°C .
- Structural Features : The trifluoromethyl group introduces steric and electronic effects, while the iodine atom enhances reactivity in cross-coupling reactions .
Basic: What synthetic routes are reported for preparing this compound?
Answer:
The compound is synthesized via multi-step halogenation and functionalization of pyridine precursors:
Nucleophilic Substitution : Start with a pyridine scaffold (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and introduce iodine via halogen exchange using KI/CuI in DMF at 120°C .
Purification : Recrystallization from ethanol/water mixtures yields high-purity product (≥97%) .
Validation : Confirm structure via X-ray crystallography (disordered trifluoromethyl groups require refined occupancy ratios) and ¹H/¹³C NMR (key signals: NH₂ at δ 5.8 ppm, pyridine protons at δ 8.1–8.5 ppm) .
Advanced: How can structural disorder in the trifluoromethyl group be resolved during crystallographic analysis?
Answer:
The trifluoromethyl group exhibits disordered fluorine atoms (occupancy ratio ~0.68:0.32), complicating crystallographic refinement . Methodological strategies include:
- Multi-Conformer Modeling : Assign partial occupancy to each fluorine position using software like SHELXL .
- Restraints : Apply geometric restraints (e.g., bond lengths, angles) to maintain reasonable CF₃ geometry during refinement.
- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., intramolecular N–H⋯Cl, dimer-forming N–H⋯N bonds) to validate the overall structure .
Advanced: What analytical techniques are recommended for assessing purity and structural integrity?
Answer:
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to detect impurities (<3%) and confirm molecular ion peaks (m/z 344.46) .
- Vibrational Spectroscopy : FT-IR peaks at 3350 cm⁻¹ (N–H stretch), 1120 cm⁻¹ (C–F stretch), and 680 cm⁻¹ (C–I stretch) confirm functional groups .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~200°C) for storage and reaction planning .
Advanced: How do intramolecular interactions influence the compound’s reactivity?
Answer:
- N–H⋯Cl Bonding : The NH₂ group forms an acute intramolecular hydrogen bond with the adjacent chlorine, stabilizing the planar pyridine ring and reducing nucleophilic attack at the 2-position .
- Dimer Formation : Intermolecular N–H⋯N hydrogen bonds create inversion dimers in the crystal lattice, which may affect solubility and crystallization behavior .
- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitution to the iodine-bearing position .
Application-Focused: What strategies are used to investigate fungicidal activity in derivatives of this compound?
Answer:
As a precursor to fluazinam-like fungicides, researchers employ:
- Structure-Activity Relationship (SAR) Studies : Modify the iodine or trifluoromethyl group to assess impact on fungal cytochrome bc₁ complex inhibition .
- In Vitro Bioassays : Test against Botrytis cinerea or Phytophthora infestans using agar dilution (EC₅₀ values typically <10 ppm) .
- Metabolic Stability Assays : Incubate with liver microsomes to evaluate oxidative dehalogenation (e.g., iodine loss) .
Advanced: How can reaction conditions be optimized for large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd/Cu systems for iodine introduction to minimize byproducts (e.g., di-iodinated species) .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to improve yield (reported 72% → 89%) .
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing reaction time from 24h to 4h .
Basic: What safety precautions are essential when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
